N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Description
N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various synthetic methodologies. The key steps often include the formation of the triazole and pyrimidine rings followed by the introduction of the thioacetamide moiety. The detailed synthetic routes can vary based on the specific substituents and desired biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against drug-resistant strains of bacteria and fungi. For instance, derivatives of related compounds have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The mechanisms by which these compounds exert their effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity Data
Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | MRSA | 8 µg/mL |
N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | VRE | 16 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential . Studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related thieno[2,3-d]pyrimidine derivative demonstrated significant cytotoxicity against breast cancer cells (MDA-MB-231), with an IC50 value indicating effective inhibition at low concentrations .
Table 2: Anticancer Activity Data
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | MDA-MB-231 | 27.6 |
N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | A549 (Lung cancer) | 29.3 |
The precise mechanisms through which this compound exerts its biological effects are under investigation. Preliminary studies suggest that it may act by:
- Inhibition of Key Enzymes : Targeting enzymes involved in DNA replication or repair.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Disruption of Cellular Signaling Pathways : Interfering with pathways that regulate cell growth and survival.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:
- In Vitro Study on MRSA : A study evaluated the effectiveness of the compound against MRSA strains isolated from clinical samples. Results showed a significant reduction in bacterial load compared to control groups.
- In Vivo Antitumor Study : Animal models treated with the compound displayed reduced tumor size compared to untreated controls, indicating its potential as an effective anticancer agent.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-13-4-5-14(2)17(10-13)24-18(28)11-30-21-19-20(22-12-23-21)27(26-25-19)15-6-8-16(29-3)9-7-15/h4-10,12H,11H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGSKWSAOFYRPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.